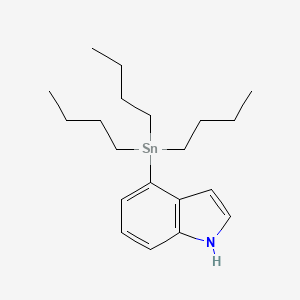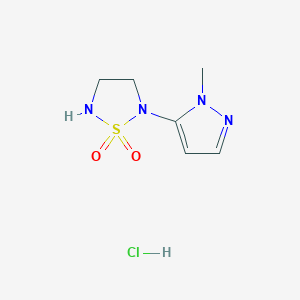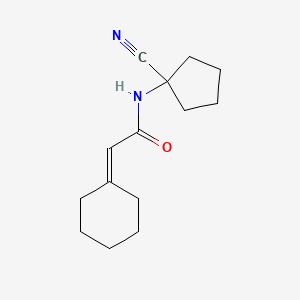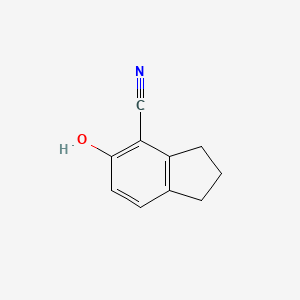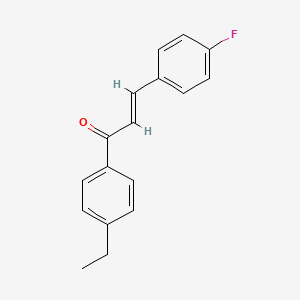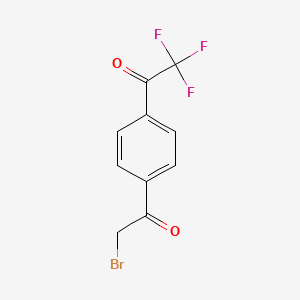
4-(Trifluoroacetyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoroacetyl)phenacyl bromide is an organic compound with the molecular formula C10H6BrF3O2. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a trifluoroacetyl group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Mechanism of Action
Target of Action
4-(Trifluoroacetyl)phenacyl bromide is a versatile organic intermediate used in the synthesis of heterocyclic compounds . It is primarily targeted towards the creation of these compounds, which have a wide range of applications in pharmaceutical and organic chemistry .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it has been used as a starting material in the synthesis of heterocyclic compounds via multicomponent reactions . The exact mode of action can vary depending on the specific reaction and the other compounds involved.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. As an intermediate, it plays a crucial role in the synthesis of various heterocyclic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of this compound is the synthesis of various heterocyclic compounds . These compounds have a wide range of potential effects at the molecular and cellular level, depending on their specific structures and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoroacetyl)phenacyl bromide can be synthesized through the bromination of 4-(trifluoroacetyl)acetophenone. The general procedure involves the following steps:
Starting Material: 4-(Trifluoroacetyl)acetophenone.
Reagent: Bromine (Br2).
Solvent: Anhydrous ether or carbon tetrachloride.
Catalyst: Anhydrous aluminum chloride (AlCl3).
The reaction is typically carried out by adding bromine to a cooled solution of 4-(trifluoroacetyl)acetophenone in anhydrous ether, with aluminum chloride as a catalyst. The reaction mixture is stirred and the bromine is added gradually. The product, this compound, is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoroacetyl)phenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form heterocyclic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, alcohol derivatives, and substituted phenacyl derivatives .
Scientific Research Applications
4-(Trifluoroacetyl)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: The parent compound, without the trifluoroacetyl substitution.
4-(Bromoacetyl)phenyl Trifluoromethyl Ketone: A similar compound with a trifluoromethyl group instead of a trifluoroacetyl group.
2-Bromo-1-phenylethanone: Another derivative of phenacyl bromide.
Uniqueness
4-(Trifluoroacetyl)phenacyl bromide is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications requiring strong electrophilic reagents .
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-5-8(15)6-1-3-7(4-2-6)9(16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXFFWUMWFTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2778318.png)
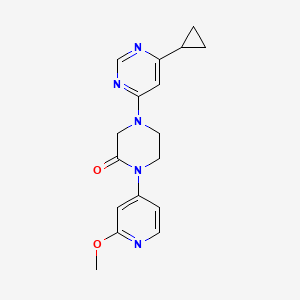
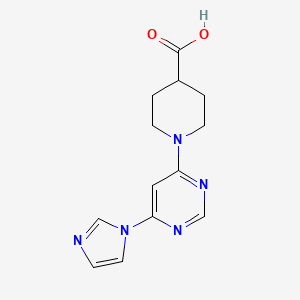
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2778323.png)
![N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2778325.png)
![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)

